![molecular formula C34H40O8 B7774584 dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate](/img/structure/B7774584.png)
dipentyl 2,2'-((4-(2-([1,1'-biphenyl]-4-yloxy)acetyl)-1,3-phenylene)bis(oxy))diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes biphenyl and acetyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate typically involves multiple steps. The synthetic route generally includes the following steps:
Formation of Biphenyl-4-yloxy Acetyl Intermediate: This step involves the reaction of biphenyl with acetyl chloride in the presence of a base such as pyridine to form the biphenyl-4-yloxy acetyl intermediate.
Coupling with Benzene-1,3-diyl Derivative: The intermediate is then reacted with a benzene-1,3-diyl derivative under specific conditions to form the desired compound.
Esterification: The final step involves esterification with pentanol to form Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mécanisme D'action
The mechanism of action of Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate involves its interaction with specific molecular targets and pathways. The biphenyl and acetyl groups in the compound allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Dipentyl 2,2’-[{4-[(biphenyl-4-yloxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate can be compared with similar compounds such as:
Dimethyl 2,2’-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate: This compound has similar structural features but differs in the ester groups, which can affect its reactivity and applications.
4,4′-[4,4′-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)acetyl]benzene-1,3-diyl}bis(oxy)]diacetate: This compound includes perfluorinated groups, which can impart different chemical and physical properties.
Propriétés
IUPAC Name |
pentyl 2-[3-(2-oxo-2-pentoxyethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O8/c1-3-5-10-20-38-33(36)24-41-29-18-19-30(32(22-29)42-25-34(37)39-21-11-6-4-2)31(35)23-40-28-16-14-27(15-17-28)26-12-8-7-9-13-26/h7-9,12-19,22H,3-6,10-11,20-21,23-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBUTUSTUNAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7774511.png)
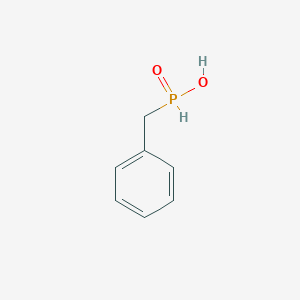
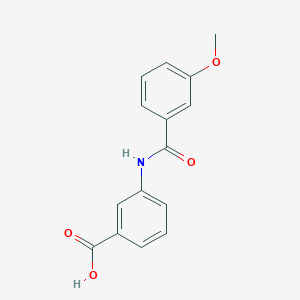
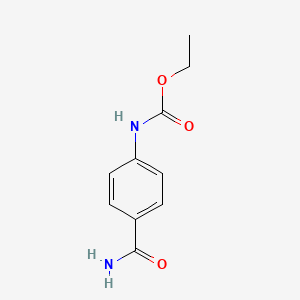
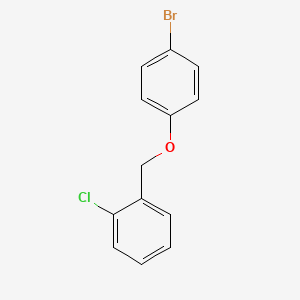
![3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid](/img/structure/B7774551.png)
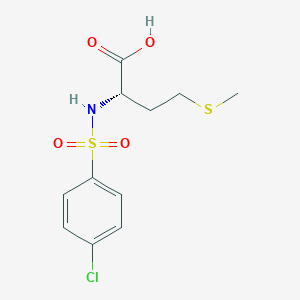
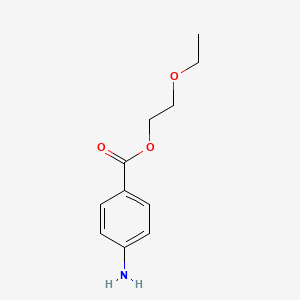
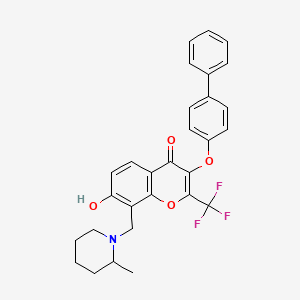
![8-[[Bis(prop-2-enyl)amino]methyl]-7-hydroxy-3-(4-phenylphenoxy)chromen-4-one](/img/structure/B7774570.png)
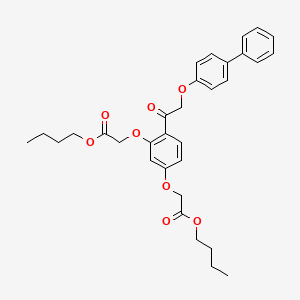


![2-([1,1'-biphenyl]-4-yloxy)-1-(2,4-bis((3-chlorobenzyl)oxy)phenyl)ethanone](/img/structure/B7774610.png)
